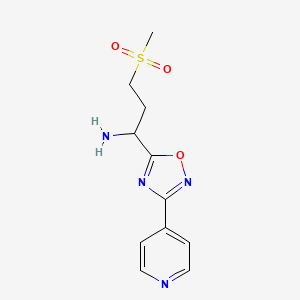![molecular formula C14H13N5O B2481648 N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1421442-19-4](/img/structure/B2481648.png)
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide involves intricate chemical processes aimed at creating specific molecular architectures for potential biological activity. For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides bearing various linkers demonstrates the complexity and diversity in synthetic strategies to attain compounds with desired functionalities and potential antitubercular activity (Li et al., 2020). Similarly, efforts to synthesize novel imidazo[1,2-a]pyridine carboxamide derivatives with a variety of linkers based on structural optimizations further exemplify the synthetic approaches toward compounds with antimycobacterial activity (Lv et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in the imidazo[4,5-b]pyridine class is pivotal for their biological activities. The imidazo[1,5-a]pyridine framework provides a versatile architecture for generating new types of stable N-heterocyclic carbenes, demonstrating the structural diversity and stability of these compounds (Alcarazo et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving imidazo[4,5-b]pyridine derivatives are critical for understanding their reactivity and potential applications. A study on the functionalization reactions of related compounds provides insights into the chemical behavior and the possible modifications that can be made to the imidazo[4,5-b]pyridine core to achieve desired properties or activities (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. While specific data on N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide were not found, the analysis of related compounds provides a foundation for understanding the physical characteristics that influence their biological activities and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, photostability, and electrochemical behavior, are crucial for the development of imidazo[4,5-b]pyridine derivatives as potential therapeutic agents or in other applications. Studies focusing on the synthesis and tuberculostatic activity of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives hint at the chemical versatility and potential efficacy of these compounds in medical applications (Bukowski, 1984).
Aplicaciones Científicas De Investigación
Design and Synthesis for Antimycobacterial Activity
One of the notable applications of derivatives similar to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is in the design and synthesis of compounds with antimycobacterial activity. Research by Lv et al. (2017) on imidazo[1,2-a]pyridine-3-carboxamides (IPAs) revealed the synthesis of compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, highlighting the potential of these compounds as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Novel Synthesis Methods
The exploration of novel synthesis methods for imidazo[1,5-a]pyridines, as discussed by Crawforth and Paoletti (2009), involves starting from carboxylic acid and 2-methylaminopyridines. This method allows for the introduction of various substituents, demonstrating the versatility in synthesizing compounds related to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide and their potential for further functionalization (Crawforth & Paoletti, 2009).
Antitubercular Agents
Another significant application is the development of antitubercular agents. Li et al. (2020) synthesized a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives containing various amine moieties, many of which showed excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. This research underscores the potential of such compounds in creating effective treatments against tuberculosis (Li et al., 2020).
Investigating Cellular Permeability
In addition to antimicrobial activities, derivatives of imidazo[1,2-a]pyridines have been investigated for their cellular permeability. Liu and Kodadek (2009) studied the effects of size and linker variations on the cellular permeability of pyrrole-imidazole polyamides, identifying that certain linkers, such as a short ethylene diamine (Et) linker, displayed high cellular permeability. This research is crucial for understanding how these compounds can be effectively delivered into cells (Liu & Kodadek, 2009).
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(17-7-3-10-1-5-15-6-2-10)11-4-8-16-13-12(11)18-9-19-13/h1-2,4-6,8-9H,3,7H2,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNHPFVXLFYHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=C3C(=NC=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)





![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)